molecular formula C17H17ClN2O3S B2801231 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 941886-60-8

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2801231
CAS No.: 941886-60-8
M. Wt: 364.84
InChI Key: SUMXDADQSHWNDJ-UHFFFAOYSA-N
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Description

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Biological Activity

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3O3SC_{14}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 341.77 g/mol. The compound features a chloro-substituted benzamide structure, which is known for its diverse biological activities.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in bacterial metabolism. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting folic acid synthesis essential for bacterial growth and replication. This inhibition leads to bacterial cell death, making it a candidate for antimicrobial applications.

Biological Activity

Research has shown that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds containing sulfonamide groups can effectively inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains.
  • Antitumor Properties : Some derivatives have shown potential in inhibiting tumor cell proliferation in vitro, suggesting possible applications in cancer therapy .
  • Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, highlighting their potential as broad-spectrum antibiotics.
  • In Vitro Antitumor Activity : Research published in PMC indicated that certain benzamide derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the benzamide structure could enhance antitumor activity .
  • Mechanistic Studies : Detailed mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMXDADQSHWNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.